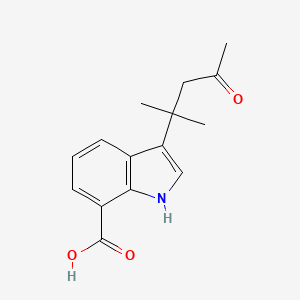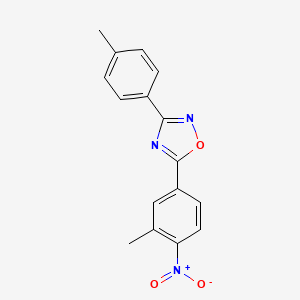![molecular formula C20H25N3O3S B5549943 N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)
N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of related compounds, such as N-substituted imidazolylbenzamides or benzene-sulfonamides, has been described, with some exhibiting significant potency in electrophysiological assays (Morgan et al., 1990).
- Another study discussed the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents (Redda et al., 2011).
Molecular Structure Analysis
- The molecular structure of similar compounds, such as 4-Amino-N-(4-sulfamoylphenyl)benzamide, has been investigated, revealing the structural relationships with metalloenzyme inhibitors (Ulus et al., 2013).
Chemical Reactions and Properties
- Compounds like N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide have been studied, indicating selective inhibition and balanced ADME profiles, which contribute to understanding the chemical properties of related molecules (Cioffi et al., 2016).
Physical Properties Analysis
- The physical properties of related compounds, such as sulfonamide derivatives, can be inferred from studies like the one on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, which included characterization through various spectroscopic methods (Sarojini et al., 2012).
Chemical Properties Analysis
- Research on N-(cyano(naphthalen-1-yl)methyl)benzamides, which shares structural similarities, provides insights into the chemical properties, particularly in relation to colorimetric sensing of anions (Younes et al., 2020).
Applications De Recherche Scientifique
Electrophysiological Activity
N-substituted imidazolylbenzamides, related to the class of compounds that include N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide, have been investigated for their electrophysiological activity, particularly as class III agents in cardiac applications. These compounds have shown potency in in vitro assays, comparable to other potent selective class III agents (Morgan et al., 1990).
Chemical Synthesis and Applications
The synthesis and application of related benzamides and sulfonamides in chemical processes have been a subject of research. For instance, the synthesis of hindered N-methylated tetrapeptides using Bts-protected amino acid chlorides demonstrates efficient coupling and methylation steps, which are integral in various chemical and pharmaceutical applications (Vedejs & Kongkittingam, 2000).
Inhibition of Metalloenzymes
Compounds similar to this compound have been investigated for their inhibitory activity against metalloenzymes such as carbonic anhydrase. Studies have shown that these compounds can effectively inhibit cytosolic isoforms of carbonic anhydrase, which is crucial in various biological processes (Ulus et al., 2013).
Antiulcer Agents
Research on imidazo[1,2-a]pyridines substituted at the 3-position, which are structurally related to the chemical , has been conducted to explore their potential as antiulcer agents. These compounds have shown significant cytoprotective properties, making them potential candidates for treating ulcer-related conditions (Starrett et al., 1989).
Prodrug Forms
Studies have been conducted on the potential of N-methylsulfonamides, a class including this compound, as prodrug forms. These investigations focus on the synthesis and evaluation of various N-acyl derivatives, exploring their stability and hydrolysis kinetics, which are critical in drug development (Larsen et al., 1988).
Propriétés
IUPAC Name |
N-cyclopentyl-3-[1-(6-methylpyridin-3-yl)ethylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-14-10-11-17(13-21-14)15(2)23-27(25,26)19-9-5-6-16(12-19)20(24)22-18-7-3-4-8-18/h5-6,9-13,15,18,23H,3-4,7-8H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNRDRXVKIHIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)
![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)

![2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5549892.png)
![methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)
![2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide](/img/structure/B5549911.png)

![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)
![5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549958.png)
![5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)